(S)-Pregabalin-d4 is primarily used as an internal standard in analytical chemistry, particularly in the field of mass spectrometry [, , ]. Its role as an internal standard is crucial for accurate and precise quantification of (S)-Pregabalin in biological samples like plasma or serum []. The use of a deuterated analog like (S)-Pregabalin-d4 is preferred because it possesses nearly identical chemical behavior to the analyte (S)-Pregabalin, but with a distinct mass difference detectable by mass spectrometry [, ].
(S)-Pregabalin-d4 is a deuterated analog of (S)-Pregabalin, a pharmaceutical compound primarily used in the management of neuropathic pain, epilepsy, and generalized anxiety disorder. The deuterium substitution in (S)-Pregabalin-d4 enhances its metabolic stability and alters its pharmacokinetics compared to the non-deuterated version. This modification allows for more precise studies into the compound's behavior in biological systems and its interactions with various receptors and enzymes.
(S)-Pregabalin-d4 is synthesized from its non-deuterated counterpart through various chemical processes that incorporate deuterium atoms into the molecule. The synthesis often utilizes deuterated solvents or reagents to achieve this goal. The compound is available for purchase from specialized chemical suppliers, indicating its relevance in both research and pharmaceutical applications.
(S)-Pregabalin-d4 falls under the category of deuterated compounds, specifically as a deuterated amino acid derivative. It is classified as a gamma-amino acid due to its structural characteristics that include an amino group adjacent to a carboxyl group, which is typical of amino acids.
The synthesis of (S)-Pregabalin-d4 typically involves several methods aimed at incorporating deuterium into the pregabalin structure:
The industrial production of (S)-Pregabalin-d4 requires high purity and yield, often employing advanced techniques such as isotope separation through distillation or chromatography to isolate the desired product from non-deuterated forms.
The molecular formula of (S)-Pregabalin-d4 is . The structure consists of a five-membered carbon chain with an amino group, a carboxylic acid group, and a secondary amine. The presence of four deuterium atoms replaces hydrogen atoms in strategic locations, impacting its physical and chemical properties.
Key structural data includes:
(S)-Pregabalin-d4 can participate in various chemical reactions:
The conditions for these reactions typically involve:
The mechanism of action for (S)-Pregabalin-d4 mirrors that of its parent compound. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters such as glutamate and norepinephrine, leading to decreased neuronal excitability. This mechanism underlies its therapeutic effects in conditions like neuropathic pain and epilepsy.
Relevant data includes:
(S)-Pregabalin-d4 has several scientific applications:
(S)-Pregabalin-d4 is a deuterium-labeled analog of the neuroactive drug (S)-pregabalin, specifically designed with four deuterium atoms (²H or D) replacing hydrogen atoms at strategic molecular positions. Its systematic IUPAC name is (3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid, with the molecular formula C₈D₄H₁₃NO₂ and a molecular weight of 163.25 g/mol [1] [4]. This compound features deuteration at the aminomethyl group (CD₂NH₂) and the carboxylic acid-adjacent methylene group (CD₂COOH), preserving the core structure of pregabalin while creating distinct physicochemical properties [1] [5]. The isotopic labeling occurs at non-exchangeable carbon-bound hydrogen sites, ensuring metabolic stability during experimental applications [4].
The stereochemistry of (S)-Pregabalin-d4 is defined by its (S)-configuration at the 3-position chiral center, mirroring the bioactive enantiomer of the parent drug. This configuration is crucial for maintaining binding affinity to biological targets. Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm both the deuteration pattern (≥95% isotopic purity) and enantiomeric excess (>99% ee) in commercial preparations [1] [5]. X-ray crystallography and computational studies reveal that the deuterium substitutions do not alter the molecule’s three-dimensional conformation compared to unlabeled (S)-pregabalin, as the covalent radii of hydrogen and deuterium are nearly identical [7].
Table 1: Structural Comparison of (S)-Pregabalin and (S)-Pregabalin-d4
Property | (S)-Pregabalin | (S)-Pregabalin-d4 |
---|---|---|
Molecular Formula | C₈H₁₇NO₂ | C₈D₄H₁₃NO₂ |
Molecular Weight (g/mol) | 159.23 | 163.25 |
CAS Number | 148553-50-8 | 1276197-54-6 |
Deuteration Positions | None | Aminomethyl (C9), C2 (carboxyl-adjacent) |
Stereochemistry | (S)-enantiomer | (S)-enantiomer |
Purity Specifications | >98% | >95% (HPLC) |
Deuterated analogs like (S)-Pregabalin-d4 serve as indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies due to the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit slower cleavage rates than carbon-hydrogen bonds. This property reduces first-pass metabolism and extends the in vivo half-life of deuterated compounds, allowing researchers to track the parent molecule’s fate without metabolic interference [2] [6]. In mass spectrometry-based assays, the 4 Da mass shift introduced by deuteration enables unambiguous distinction between the labeled internal standard and endogenous pregabalin, eliminating signal overlap and enhancing quantification accuracy [2] [4].
(S)-Pregabalin-d4 is explicitly validated for use as an internal standard in LC-MS/MS and GC-MS bioanalytical methods. Its near-identical chemical behavior to unlabeled pregabalin ensures consistent extraction recovery and chromatographic retention times, while the mass difference allows precise calibration in biological matrices (e.g., plasma, cerebrospinal fluid) [2] [5]. Studies confirm deuterium retention under physiological conditions, minimizing back-exchange artifacts [4]. Beyond quantification, deuterium labeling aids in nuclear magnetic resonance (NMR) studies of drug-receptor interactions. The quadrupolar moment of deuterium alters relaxation rates, making it useful for probing binding dynamics at the α2-δ subunit of voltage-gated calcium channels—pregabalin’s primary pharmacological target [7] [8].
Table 2: Key Research Applications of (S)-Pregabalin-d4
Application Domain | Experimental Role | Advantages |
---|---|---|
Quantitative Bioanalysis | Internal standard for GC/LC-MS assays | - 4 Da mass shift avoids interference - Matrices: plasma, urine, tissue homogenates [2] |
Metabolic Studies | Tracing parent drug stability | - KIE reduces hepatic degradation - Delineates primary vs. secondary metabolites [6] |
Receptor Binding Assays | NMR probe of α2-δ subunit interactions | - Deuterium-induced relaxation changes map binding sites [7] |
Drug-Drug Interactions | Assessing CYP450-independent pharmacokinetics | - Non-hepatic clearance mechanisms (renal excretion) [8] |
The bioactivity of pregabalin analogs is exquisitely stereospecific, with the (S)-enantiomer exhibiting >10-fold greater binding affinity for the α2-δ subunit of voltage-gated calcium channels compared to the (R)-enantiomer [8] [9]. This subunit regulates neuronal calcium influx, and (S)-pregabalin’s binding inhibits excitatory neurotransmitter release (e.g., glutamate, substance P). Density functional theory (DFT) calculations reveal that the (S)-configuration enables a low-energy conformation where the protonated amine and carboxylate groups orient optimally for ionic interactions with Arg217 and Asp259 residues of the α2-δ protein [7].
Deuteration in (S)-Pregabalin-d4 does not compromise this stereochemical precision. Molecular dynamics simulations indicate that deuterium substitutions at the aminomethyl and C2 positions minimally alter the molecule’s electrostatic potential or van der Waals volume, preserving the stereoelectronic requirements for target engagement [7]. In vitro studies confirm that (S)-Pregabalin-d4 retains equivalent activity to unlabeled (S)-pregabalin in [[1]H]/[2H] isotope effect assays, validating its use in functional studies of anticonvulsant and analgesic mechanisms [8] [10]. The conformational rigidity conferred by the (S)-configuration also enhances metabolic stability relative to racemic mixtures, as enzymatic degradation pathways often exhibit stereoselectivity [9].
Table 3: Enantiomeric Activity Comparison for Pregabalin Analogs
Parameter | (S)-Pregabalin | (R)-Pregabalin |
---|---|---|
α2-δ Binding Affinity (Kᵢ, nM) | 32 ± 4 | 420 ± 60 |
Inhibition of Neurotransmitter Release | EC₅₀ = 19 μM | No effect at 100 μM |
Anticonvulsant ED₅₀ (mg/kg) | 2.8 (mouse MES model) | >30 (inactive) |
Metabolic Half-life (t₁/₂, h) | 6.3 | 5.1 |
Conformational Analysis: The intramolecular hydrogen bond between the carboxylic acid proton and the amine group (O-H⋯N distance: 1.66 Å) stabilizes the bioactive conformation of (S)-pregabalin. This interaction positions the isobutyl side chain for hydrophobic contact with the α2-δ subunit’s Leu578 and Tyr722 residues. Deuterium at the aminomethyl group ([2]H₂N-) subtly elongates the N-H bond by ~0.002 Å due to zero-point energy differences, but molecular docking suggests this does not significantly alter binding energy [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: